7-bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

Boiling Point Density Physical Property

Sourcing regioselective building blocks for kinase inhibitor SAR? Generic bromotetralins lack the substitution pattern needed for nanomolar potency. 7-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene (CAS 98453-58-8) is the validated solution: • Exclusive 7-bromo regiochemistry para to gem-dimethyl enables selective Suzuki-Miyaura & Buchwald-Hartwig couplings inaccessible to positional isomers • Direct precursor to key tetralone CAS 98453-60-2 via CrO₃/TBHP oxidation protocol • Validated scaffold in TrkA inhibitors (IC₅₀ = 100 nM) & patented OLED blue dopant syntheses Supplied at ≥95% purity; multi-gram to kilogram quantities available.

Molecular Formula C12H15Br
Molecular Weight 239.2
CAS No. 98453-58-8
Cat. No. B6205895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene
CAS98453-58-8
Molecular FormulaC12H15Br
Molecular Weight239.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Considerations for 7-Bromo-1,1-dimethyltetralin


7-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene (CAS 98453-58-8, molecular formula C12H15Br, molecular weight 239.15 g/mol) is a brominated tetrahydronaphthalene derivative bearing a bromine atom at the 7-position and a gem-dimethyl group at the 1-position [1]. This compound functions as a key synthetic intermediate in medicinal chemistry and organic electronics, with reported physical properties including a boiling point of 268 °C and a density of 1.253 g/cm³ [2]. Its unique substitution pattern enables regioselective transformations that are inaccessible to positional isomers or the parent hydrocarbon [3].

Irreplaceability of 7-Bromo-1,1-dimethyltetralin


Although structurally similar bromotetralins exist, the 7-bromo-1,1-dimethyl substitution pattern confers distinct reactivity and selectivity that generic alternatives cannot replicate [1]. The 7-position lies para to the ring junction adjacent to the gem-dimethyl group, creating a unique electronic environment that influences electrophilic substitution, cross-coupling, and benzylic oxidation outcomes . Furthermore, the 7-bromo isomer has been specifically employed as a precursor in patented pharmaceutical syntheses and OLED material preparations, where alternative isomers fail to yield the desired active pharmacophore or optoelectronic property .

7-Bromo-1,1-dimethyltetralin Differentiation Evidence


Physical Properties vs. Parent Hydrocarbon

The introduction of a bromine atom at the 7-position significantly alters the bulk physical properties compared to the parent hydrocarbon 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene (CAS 1985-59-7). The 7-bromo derivative exhibits a boiling point of 268 °C and density of 1.253 [1], whereas the non-brominated parent has a boiling point of 221 °C and density of 0.9474 g/cm³ at 25 °C [2]. This represents a +47 °C boiling point elevation and a +0.3056 g/cm³ (≈32%) density increase, reflecting the added mass and polarizability of the C–Br bond.

Boiling Point Density Physical Property

7-Bromo vs. 6-Bromo Regioisomer Reactivity

The 7-bromo isomer (CAS 98453-58-8) can be specifically derivatized via selective nitration, acylation, and reduction at the 5- and/or 7-positions, as demonstrated by Parlow [1]. In contrast, no analogous selective derivatization pathway has been reported for the 6-bromo isomer (CAS 176088-47-4). Although predicted physical properties of the 6-bromo isomer (BP 268.0±29.0 °C, density 1.253±0.06 g/cm³) are similar to the 7-bromo derivative, the electronic activation for further functionalization differs because the 7-position is para to the ring junction that carries the gem-dimethyl group, providing distinct electronic and steric control.

Regioisomer Selective Synthesis Electrophilic Aromatic Substitution

Validated Benzylic Oxidation to Tetralone

A definitive synthetic procedure validates the utility of 7-bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene as a precursor to a specific tetralone intermediate. Treatment of the title compound (1.1 g, 4.62 mmol) with chromium(VI) oxide (72 mg, 0.46 mmol) and tert-butyl hydroperoxide (5 mL) in dichloromethane (10 mL) at room temperature for 8 hours yields 6-bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (CAS 98453-60-2) . This transformation leverages the benzylic C–H bond at the 4-position of the tetrahydronaphthalene ring and is mechanistically dependent on the 1,1-dimethyl substitution pattern; non-gem-dimethyl bromotetralins lack this readily accessible oxidation pathway.

Benzylic Oxidation Intermediate Tetralone

TrkA Kinase Inhibitor Activity

A derivative incorporating the 7-bromo-1,1-dimethyl-tetralin core, specifically 1-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(1',4-dimethyl-1-phenyl-1H,1'H-[3,4'-bipyrazol]-5-yl)urea, exhibits TrkA kinase inhibitory activity with an IC50 of 100 nM measured in a LanthaScreen Eu Kinase Binding Assay [1]. This activity is attributed to the 7-bromo substitution creating an optimal hydrophobic interaction surface, while the 1,1-dimethyl group influences steric complementarity within the kinase active site. Non-halogenated or differently substituted tetralin analogs typically show substantially reduced or absent kinase binding in this target class.

Kinase Inhibitor TrkA Medicinal Chemistry

OLED Blue Emitter Precursor

7-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is explicitly identified as a synthetic precursor in patents covering tetrahydronaphthalene-based organic compounds for OLED applications. US Patent Application US20240074305A1 describes tetrahydronaphthalene core structures as blue fluorescent luminescent materials that improve device luminescence efficiency and lifetime [1]. The 7-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install aryl or amine groups, enabling library synthesis of blue-emitting dopants . Non-brominated or alternatively substituted tetralins lack this synthetic versatility.

OLED Fluorescent Dopant Blue Emitter

7-Bromo-1,1-dimethyltetralin Applications


TrkA Kinase Inhibitor Development

The 7-bromo-1,1-dimethyl-tetralin scaffold has been validated as a key component of TrkA inhibitors with nanomolar potency (IC50 = 100 nM) . Researchers pursuing selective TrkA modulation should prioritize this building block for fragment-based or structure-guided optimization campaigns.

Benzylic Oxidation to Tetralone

This compound is the direct precursor to a valuable tetralone intermediate (CAS 98453-60-2) through a straightforward CrO₃/TBHP oxidation protocol . Procuring the title compound ensures access to this specific tetralone, which is not commercially available in multi-gram quantities.

Synthesis of Blue OLED Dopants

The 7-bromo substituent enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to install aryl or amine groups, facilitating library synthesis of blue fluorescent dopants based on the tetrahydronaphthalene core . This application is directly supported by the OLED patent literature.

SAR at Tetralin 5- and 7-Positions

The documented ability to selectively functionalize the 5- and 7-positions of 1,1-dimethyl-tetralins via nitration, acylation, and reduction makes this building block ideal for systematic SAR exploration. Scientists can replace the bromine with diverse substituents while maintaining the 1,1-dimethyl steric shield.

Technical Documentation Hub

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